methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate
Description
This compound is a highly complex heterocyclic molecule featuring a tetracyclic core with fused oxa (oxygen), thia (sulfur), and aza (nitrogen) heteroatoms. The structure includes a 5,5-dimethyl-substituted oxa-thia-triaza ring system and a sulfanylacetate ester side chain.
Properties
IUPAC Name |
methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-17(2)5-11-9(6-23-17)4-10-13-14(25-15(10)20-11)16(19-8-18-13)24-7-12(21)22-3/h4,8H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHBLJEPNNTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331427 | |
| Record name | methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500146-70-3 | |
| Record name | methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For instance, the use of potassium t-butoxide in the presence of iodomethane can lead to the formation of the desired product through a β-elimination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions might be conducted at elevated temperatures, while reduction reactions often occur at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate can be used to study enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Potential Applications: The sulfanyl group could enable use as a RAFT agent (Reversible Addition-Fragmentation Chain Transfer) in polymer chemistry, though bulkiness may limit efficiency compared to smaller thiols .
- Research Gaps : Detailed synthetic protocols, crystallographic data, and biological activity studies for the target compound are absent in the evidence.
Biological Activity
Chemical Structure
The compound features a unique tetracyclic structure characterized by multiple rings and functional groups such as:
- Oxa (oxygen)
- Thia (sulfur)
- Amino groups (nitrogen)
This structural complexity may contribute to its biological activity.
Molecular Formula and Properties
The molecular formula of the compound is . The presence of heteroatoms like nitrogen and sulfur suggests potential interactions with biological macromolecules.
The biological activity of methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors that modulate metabolic pathways.
- Cell Signaling Modulation : It may affect cellular signaling pathways leading to various physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:
- Case Study : A related compound demonstrated significant inhibition against various bacterial strains in vitro.
Anticancer Potential
The tetracyclic structure is often associated with anticancer activity due to its ability to interfere with cell proliferation:
- Case Study : In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells.
Comparison of Biological Activities
| Activity Type | Related Compound | Observed Effect |
|---|---|---|
| Antimicrobial | 5-(4-amino)-2-(hydroxymethyl)oxolan | Inhibition of bacterial growth |
| Anticancer | 6-Oxa derivatives | Induction of apoptosis in cancer cells |
Synthesis and Reaction Pathways
| Reaction Type | Reagents Used | Resulting Compounds |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms of the compound |
Literature Review
A comprehensive review of literature reveals that compounds similar to this compound have been studied for their:
- Antimicrobial properties : Effective against gram-positive and gram-negative bacteria.
- Anticancer effects : Inducing cell cycle arrest and apoptosis in various cancer cell lines.
Future Directions
Given its unique structure and observed biological activities:
- Further studies are warranted to explore its potential as a therapeutic agent.
- Investigations into its pharmacokinetics and toxicity profiles are essential for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
